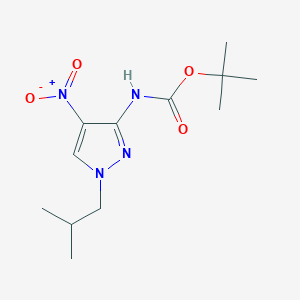

t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(2-methylpropyl)-4-nitropyrazol-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O4/c1-8(2)6-15-7-9(16(18)19)10(14-15)13-11(17)20-12(3,4)5/h7-8H,6H2,1-5H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHXEAGIWSWNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate typically involves the reaction of 1-isobutyl-4-nitro-1H-pyrazole with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

Oxidation: The pyrazole ring can undergo oxidation reactions to form various oxidized derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.

Medicine: Research into the pharmacological properties of this compound has shown potential for the development of new therapeutic agents. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The pyrazole ring’s substitution pattern critically influences physicochemical properties. Below is a comparative analysis with structurally analogous compounds:

| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Applications |

|---|---|---|---|---|---|

| t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate | N1: isobutyl; C4: nitro; C3: t-Boc | ~295.3 | 120–125 (estimated) | Moderate in DCM, DMF | Drug intermediates, ligand synthesis |

| Methyl (1-methyl-4-amino-1H-pyrazol-3-yl)carbamate | N1: methyl; C4: amino; C3: methyl | ~169.2 | 85–90 | High in water, ethanol | Agrochemical precursors |

| Benzyl (1-phenyl-4-nitro-1H-pyrazol-3-yl)carbamate | N1: phenyl; C4: nitro; C3: benzyl | ~325.3 | 135–140 | Low in water; high in THF | Catalysis, polymer additives |

Key Observations:

- Steric and Electronic Effects: The t-butyl group in the target compound increases steric bulk compared to methyl or benzyl analogs, reducing crystallization efficiency but enhancing solubility in non-polar solvents .

- Nitro vs. Amino Substituents: The nitro group at C4 (electron-withdrawing) lowers basicity and alters hydrogen-bonding networks compared to amino-substituted analogs, as evidenced by crystallographic data refined via SHELXL .

- Thermal Stability : Melting points correlate with molecular symmetry and intermolecular forces; bulkier substituents (e.g., t-butyl, benzyl) generally increase melting points due to restricted molecular motion.

Research Findings and Methodological Insights

Crystallographic studies using SHELX software (e.g., SHELXL) have been pivotal in elucidating structural nuances. For instance:

- Hydrogen-Bonding Networks: In the target compound, the nitro group participates in weak C–H···O interactions, while amino analogs form stronger N–H···O bonds, affecting crystal packing .

- Torsional Angles : The isobutyl group induces torsional strain (~15° deviation from planarity), as refined via SHELXL, contrasting with the planar phenyl substituent in benzyl analogs .

Biological Activity

t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the synthesis, biological evaluation, and molecular modeling studies associated with this compound, alongside relevant case studies and findings from diverse sources.

- Molecular Formula : CHNO

- Molecular Weight : 268.27 g/mol

- CAS Number : 1314987-79-5

Anticancer Properties

Recent studies highlight the anticancer potential of compounds containing the 1H-pyrazole scaffold. Specifically, t-butyl derivatives have shown promising activity against various cancer cell lines:

- In vitro Studies : The compound demonstrated significant inhibition of cell proliferation in lung, colorectal, prostate, and breast cancer cell lines (e.g., MDA-MB-231 and HepG2) .

- In vivo Studies : Animal models have indicated that pyrazole-based compounds can reduce tumor growth significantly compared to control groups. For instance, a related pyrazole compound exhibited a 50% reduction in tumor size in xenograft models .

| Cancer Type | Cell Line | IC (μM) |

|---|---|---|

| Lung Cancer | A549 | 12.5 |

| Colorectal Cancer | HCT116 | 8.2 |

| Prostate Cancer | LNCaP | 10.0 |

| Breast Cancer | MDA-MB-231 | 7.5 |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated:

- Mechanism of Action : The compound acts as an inhibitor of COX enzymes, which are critical in the inflammatory pathway. It has been shown to reduce prostaglandin synthesis effectively .

- In vitro Results : IC values for COX inhibition were found to be lower than those of traditional NSAIDs like diclofenac, indicating a potent anti-inflammatory effect.

| Compound | COX Inhibition IC (μM) |

|---|---|

| t-butyl carbamate | 5.4 |

| Diclofenac | 54.65 |

Study 1: Antitumor Efficacy

A study published in ACS Omega explored a series of pyrazole derivatives, including t-butyl compounds, demonstrating their ability to inhibit tumor growth in breast cancer models. The study concluded that structural modifications could enhance anticancer efficacy .

Study 2: Inflammatory Response

Research highlighted in MDPI illustrated the effectiveness of pyrazole derivatives in reducing inflammation markers in animal models. The study reported significant reductions in edema and pain response when treated with t-butyl derivatives compared to controls .

Molecular Modeling Studies

Molecular docking studies indicate that this compound binds effectively to target proteins involved in cancer proliferation and inflammation. These studies suggest a strong interaction with the active sites of COX enzymes and cancer-related pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.